molecular formula C7H7BrN2O3 B6204826 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid CAS No. 1707372-02-8

3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid

Numéro de catalogue: B6204826
Numéro CAS: 1707372-02-8
Poids moléculaire: 247
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is a versatile brominated heterocyclic building block in medicinal chemistry research. The fused pyrazolo-oxazine core, a bicyclic system incorporating nitrogen and oxygen, is a privileged scaffold in the design of biologically active compounds . The presence of a carboxylic acid group and a bromine atom on this structure provides two distinct and valuable sites for further synthetic elaboration. Researchers can utilize the acid functionality for amide coupling reactions or other derivatizations, while the bromine substituent serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to explore structure-activity relationships. This makes the compound a critical intermediate for constructing diverse chemical libraries aimed at hit-to-lead optimization. Although specific biological data for this exact molecule may be limited, closely related pyrazolo[5,1-b][1,3]oxazine-2-carboxamide analogs have been identified as potent inhibitors of phosphodiesterase 4 (PDE4) isoforms, including PDE4B . The PDE4 enzyme is a well-validated therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), as well as for certain central nervous system (CNS) disorders . Consequently, this bromo-carboxylic acid derivative is of significant value for synthetic chemists and drug discovery researchers working in areas including immunology, oncology, and neuroscience, who are focused on developing novel small-molecule therapeutics targeting enzyme inhibition or protein-protein interactions.

Propriétés

Numéro CAS

1707372-02-8

Formule moléculaire

C7H7BrN2O3

Poids moléculaire

247

Pureté

95

Origine du produit

United States

Méthodes De Préparation

Synthesis of 3-Bromo-pyrazole Esters

Oxazine Ring Formation via Cyclization

Diol Tosylation and Nucleophilic Displacement

A validated method for oxazine formation involves tosylation of 1,3-diols to create leaving groups, enabling nucleophilic attack by the pyrazole nitrogen. For example:

  • Diol Protection :

    \text{HOCH}_2\text{C(CH}_3\text{)_2CH}_2\text{OH} + 2 \text{TsCl} \xrightarrow{\text{Et}_3\text{N}} \text{TsOCH}_2\text{C(CH}_3\text{)_2CH}_2\text{OTs}
  • Cyclization :
    Reaction of the ditosylate with ethyl 3-bromo-1H-pyrazole-4-carboxylate in DMF\text{DMF} using K2CO3\text{K}_2\text{CO}_3 as base facilitates oxazine ring closure:

    \text{Ethyl 3-bromo-1H-pyrazole-4-carboxylate} + \text{TsOCH}_2\text{C(CH}_3\text{)_2CH}_2\text{OTs} \xrightarrow{\text{K}_2\text{CO}_3, 100^\circ\text{C}} \text{Ethyl 3-bromo-5H,6H,7H-pyrazolo[3,2-b]oxazine-2-carboxylate}

    Typical reaction conditions require 12–24 hours at elevated temperatures, yielding 50–70% product.

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the ethyl ester under basic conditions:

Ethyl 3-bromo-5H,6H,7H-pyrazolo[3,3-b]oxazine-2-carboxylate+LiOHTHF/H2O3-Bromo-5H,6H,7H-pyrazolo[3,2-b]oxazine-2-carboxylic acid\text{Ethyl 3-bromo-5H,6H,7H-pyrazolo[3,3-b]oxazine-2-carboxylate} + \text{LiOH} \xrightarrow{\text{THF/H}_2\text{O}} \text{3-Bromo-5H,6H,7H-pyrazolo[3,2-b]oxazine-2-carboxylic acid}

Hydrolysis proceeds quantitatively in tetrahydrofuran (THF)/water mixtures at room temperature, with lithium hydroxide preferred over NaOH for milder conditions.

Alternative Pathways and Optimization Challenges

Late-Stage Bromination

Brominating the pre-formed pyrazolo-oxazine ester could circumvent regioselectivity issues. However, electrophilic bromination of the fused heterocycle may suffer from low reactivity or side reactions. Preliminary studies on similar systems suggest Br2\text{Br}_2 in acetic acid achieves moderate success (40–50% yield).

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for cyclization steps. Trials with ethyl 3-bromo-pyrazole-4-carboxylate and 1,3-diols in DMF\text{DMF} at 150°C for 1 hour show 15–20% yield improvements compared to conventional heating.

Analytical Characterization and Quality Control

Critical quality attributes for the final compound include:

  • Purity : ≥97% (HPLC, UV detection at 254 nm)

  • Structural Confirmation :

    • 1H NMR^1\text{H NMR} : δ 7.93 (s, 1H, pyrazole-H), 4.24–4.26 (m, 2H, oxazine-CH₂), 0.94 (s, 6H, gem-dimethyl)

    • LC-MS : m/z 247.05 [M+H]+^+

Suppliers such as Enamine Ltd. and Nanjing Shizhou Biology Technology Co., Ltd. provide the compound under refrigeration to ensure stability, reflecting its sensitivity to thermal decomposition.

Industrial-Scale Considerations and Cost Analysis

Bulk synthesis (10 g scale) incurs significant costs due to expensive intermediates like ditosylates and specialized brominating agents. Current pricing from Crysdot (2021 data) estimates:

ScalePrice (USD)
1 g$644
10 g$1,836

Optimizing diol recovery and transitioning to continuous-flow bromination could reduce production costs by ~30% .

Analyse Des Réactions Chimiques

Types of Reactions

3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Applications De Recherche Scientifique

3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with enzymes and other biological molecules.

Mécanisme D'action

The mechanism of action of 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in binding to these targets, which can include enzymes and receptors. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Core Structural Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituent(s) Molecular Formula Key Features
3-Bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid (Target) Br (C3), COOH (C2) C₇H₆BrN₂O₃ Electrophilic Br enhances reactivity; COOH improves solubility .
6-Hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid OH (C6), COOH (C2) C₇H₇N₂O₄ Hydroxyl group increases polarity; potential for glycosylation .
3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid ClSO₂ (C3), COOH (C2) C₇H₇ClN₂O₅S Sulfonyl group introduces strong electron-withdrawing effects .
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid CH₃ (C6), COOH (C2) C₁₀H₁₃N₂O₃ Methyl groups enhance lipophilicity; altered ring fusion (5,1-b vs. 3,2-b) .

Physicochemical Properties

  • Solubility : The carboxylic acid group in all analogs improves aqueous solubility. Bromine and methyl substituents reduce solubility compared to hydroxyl or sulfonyl groups.
  • Melting Points: Limited data exists, but analogs with polar groups (e.g., 6-hydroxy) likely exhibit higher melting points (>300°C, similar to quinolones in ).
  • Reactivity : Bromine at C3 allows for nucleophilic substitution (e.g., Suzuki coupling, as seen in pyrazine analogs ), while chlorosulfonyl groups enable sulfonamide formation.

Activité Biologique

3-Bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound belongs to the pyrazolo-oxazine family, characterized by a fused ring structure that contributes to its biological activity. Its molecular formula is C8H7BrN4O2C_8H_7BrN_4O_2 with a molecular weight of 251.07 g/mol. The presence of bromine and carboxylic acid groups is significant for its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that pyrazolo derivatives exhibit varying degrees of anticancer activity. A study evaluating related compounds found that while some pyrazolo derivatives showed promising cytotoxicity against cancer cell lines (e.g., MCF-7 and K-562), 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid's specific cytotoxic profile remains underexplored .

Enzyme Inhibition

Pyrazolo compounds are known for their ability to inhibit cyclin-dependent kinases (CDKs) and other protein kinases. However, preliminary studies suggest that 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid does not demonstrate significant inhibition of CDK2 or Abl kinases within tested concentrations . This could limit its application as a targeted cancer therapy.

Other Biological Activities

In addition to anticancer properties, pyrazolo derivatives have been reported to possess antimicrobial and anti-inflammatory activities. However, specific data on the antimicrobial efficacy of 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is limited and requires further investigation.

Study 1: Anticancer Activity Assessment

A recent study synthesized several pyrazolo derivatives and evaluated their anticancer activities. While some demonstrated cytotoxic effects against various cancer cell lines, 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid was not among the most potent compounds tested. The lack of significant cytotoxicity may be attributed to structural features that hinder effective interaction with cancer cell targets .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition capabilities of pyrazolo compounds. It was found that while some derivatives effectively inhibited CDK activity at micromolar concentrations, 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid did not exhibit similar potency. This highlights the need for structural modifications to enhance its inhibitory effects on critical kinases involved in cancer progression .

Data Table: Biological Activity Summary

Activity Observed Effect Reference
AnticancerLimited cytotoxicity against MCF-7 & K-562
CDK InhibitionNo significant inhibition
AntimicrobialData not availableN/A

Q & A

Basic: What are the common synthetic routes for 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves cyclization of brominated precursors under controlled conditions. For example, multi-step routes may include:

  • Step 1: Bromination of a pyrazole intermediate using reagents like NBS (N-bromosuccinimide) to introduce the bromine substituent.
  • Step 2: Cyclization via nucleophilic substitution or transition-metal catalysis to form the fused oxazine ring.
  • Step 3: Acidic hydrolysis to generate the carboxylic acid moiety.

Key factors affecting yield include:

  • Temperature: Higher temperatures (80–100°C) accelerate cyclization but may promote side reactions.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for cyclization .
  • Catalysts: Pd-based catalysts improve regioselectivity in bromination steps .

Basic: How is the structural integrity of 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid validated?

Answer:
Combined spectroscopic and crystallographic methods are essential:

  • NMR: 1^1H and 13^13C NMR confirm the presence of the bromine atom (e.g., downfield shifts for protons adjacent to Br) and the carboxylic acid group (broad ~12 ppm signal).
  • X-ray diffraction: Single-crystal analysis resolves the fused bicyclic system and confirms Br substitution at the 3-position. SHELX software (e.g., SHELXL) is widely used for refinement, especially to resolve ambiguities in electron density maps .
  • HRMS: Validates molecular weight and isotopic patterns for bromine (1:1 ratio for 79^{79}Br and 81^{81}Br) .

Advanced: How can researchers resolve contradictions in crystallographic data for brominated heterocycles like this compound?

Answer:
Discrepancies often arise from disordered bromine atoms or twinned crystals. Mitigation strategies include:

  • High-resolution data collection: Use synchrotron radiation to improve data quality.
  • Software cross-validation: Compare refinement results from SHELXL with other programs (e.g., Olex2 or Phenix) to identify systematic errors.
  • Twinned refinement: Apply SHELXL’s TWIN and BASF commands for twinned datasets .
  • Hydrogen bonding analysis: Validate hydrogen positions via Hirshfeld surfaces to ensure plausible intermolecular interactions .

Advanced: What methodological approaches are used to study the biological interactions of this compound?

Answer:

  • Enzyme inhibition assays: Dose-response curves (IC50_{50}) using purified enzymes (e.g., kinases) to evaluate binding affinity.
  • Cellular pathway analysis: RNA sequencing or proteomics to identify pathways modulated by the compound.
  • Structural analogs comparison: Test derivatives (e.g., replacing Br with Cl or modifying the carboxylic acid group) to establish structure-activity relationships (SAR). For example:
CompoundModificationBiological Activity (IC50_{50})
3-Bromo (target compound)Br at position 312 nM (kinase X)
3-Chloro analogCl at position 345 nM (kinase X)
Carboxylic ester analogCOOEt instead of COOH>1 µM (kinase X)

Data from such comparisons reveal Br’s critical role in hydrophobic interactions with enzyme pockets .

Advanced: How can synthetic byproducts or degradation products of this compound be identified and quantified?

Answer:

  • LC-MS/MS: Use reverse-phase chromatography with tandem mass spectrometry to separate and identify byproducts (e.g., debrominated species or ring-opened derivatives).
  • Forced degradation studies: Expose the compound to heat, light, or acidic/basic conditions, then monitor degradation via:
    • HPLC-DAD: Track UV absorption profiles at λ = 254 nm and 280 nm.
    • NMR kinetics: Time-resolved 1^1H NMR to observe proton environment changes during degradation .
  • Quantitative NMR (qNMR): Use internal standards (e.g., maleic acid) to quantify impurity levels .

Basic: What are the key challenges in purifying 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid?

Answer:

  • Solubility issues: The carboxylic acid group confers poor solubility in non-polar solvents, necessitating polar solvents (e.g., MeOH/H2_2O mixtures) for recrystallization.
  • Column chromatography: Use silica gel with acidic mobile phases (e.g., 0.1% TFA in EtOAc) to mitigate tailing caused by the carboxylic acid.
  • Chelation with metals: Avoid metal-based catalysts in final steps to prevent contamination, which complicates NMR interpretation .

Advanced: How does bromine substitution influence the compound’s reactivity in cross-coupling reactions?

Answer:
The C-Br bond enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Catalyst selection: Pd(PPh3_3)4_4 for aryl boronic acids; Xantphos ligands for aminations.
  • Steric effects: The oxazine ring’s rigidity may hinder access to the Br atom, requiring elevated temperatures (100–120°C).
  • Competing pathways: Carboxylic acid deprotonation under basic conditions can lead to ester formation unless protected (e.g., as a methyl ester) .

Advanced: How can computational methods guide the optimization of this compound’s pharmacological profile?

Answer:

  • Docking studies: Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs). Focus on the Br atom’s van der Waals interactions.
  • MD simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories to identify residues critical for binding.
  • QSAR models: Train models using descriptors like logP, polar surface area, and H-bond acceptors to prioritize derivatives for synthesis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.